4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid
Description
Introduction to 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic Acid
Nomenclature and Chemical Identity
International Union of Pure and Applied Chemistry Name and Common Synonyms
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is this compound. This naming convention precisely describes the molecular structure, indicating the presence of a benzoic acid core with a 2-oxo-1,3-oxazolidin-3-yl substituent attached at the para position of the benzene ring. The oxazolidinone ring system is characterized by the presence of both nitrogen and oxygen atoms in a five-membered heterocycle, with a carbonyl group at the 2-position creating the characteristic cyclic carbamate structure.
Alternative nomenclature systems have been employed in various chemical databases and literature sources. The compound has been referenced using descriptive names that emphasize different structural features or synthetic origins. Chemical databases occasionally employ different naming conventions based on their specific indexing systems, though the International Union of Pure and Applied Chemistry name remains the standard for scientific communication and regulatory purposes.
The molecular structure of this compound can be represented through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is C1COC(=O)N1C2=CC=C(C=C2)C(=O)O, which provides a linear representation of the molecular connectivity. This notation clearly indicates the cyclic structure of the oxazolidinone ring and its attachment to the para position of the benzoic acid moiety.
Properties
IUPAC Name |
4-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-9(13)7-1-3-8(4-2-7)11-5-6-15-10(11)14/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGADDASEFFKJAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid is a compound of increasing interest due to its diverse biological activities. This article synthesizes current research findings, focusing on its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 207.18 g/mol. The compound features a benzoic acid moiety linked to an oxazolidinone ring, which is crucial for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. The mechanism involves interaction with bacterial ribosomes, inhibiting protein synthesis, which is characteristic of oxazolidinone derivatives. This property suggests potential applications in treating bacterial infections resistant to conventional antibiotics .
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promising anticancer activity. Studies have demonstrated that it can inhibit the proliferation of various cancer cell lines through apoptosis induction and cell cycle arrest.
Case Study: Anticancer Activity
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of approximately 15 µM, indicating potent cytotoxicity. Mechanistic studies revealed that it triggers apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential disruption and caspase activation .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Antimicrobial Action : The oxazolidinone structure allows binding to the bacterial ribosome, effectively blocking protein synthesis.
- Anticancer Mechanism : The compound induces apoptosis in cancer cells through mitochondrial pathways and modulates various signaling pathways involved in cell survival and proliferation .
Therapeutic Applications
Given its biological activities, this compound is being explored for potential therapeutic applications in:
- Infectious Diseases : As a novel antibiotic agent against multi-drug resistant bacteria.
- Oncology : As a candidate for developing new anticancer therapies targeting specific cancer types.
Scientific Research Applications
Anticoagulant Properties
One of the primary applications of 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid lies in its use as an anticoagulant. The compound has been investigated for its ability to inhibit factor Xa, a crucial enzyme in the blood coagulation cascade. This inhibition is significant for the treatment and prophylaxis of thromboembolic disorders such as myocardial infarction and stroke.
Case Study: Factor Xa Inhibition
A study described a series of substituted oxazolidinones, including derivatives of this compound. These compounds demonstrated selectivity for factor Xa inhibition, indicating their potential as novel anticoagulants with fewer side effects compared to traditional therapies . The compounds were shown to effectively reduce thrombus formation in animal models, highlighting their therapeutic promise.
Antiviral Activity
Another promising application of this compound is its antiviral activity, particularly against HIV. Research has indicated that derivatives containing oxazolidine rings can act as non-nucleoside reverse transcriptase inhibitors.
Case Study: Anti-HIV Activity
In a study focused on alkenyldiarylmethanes (ADAMs), compounds incorporating oxazolidine structures exhibited significant anti-HIV activity. For instance, one derivative showed an EC50 value of 40 nM against HIV-1 RF strain, demonstrating its effectiveness as a therapeutic agent . These findings suggest that modifications to the oxazolidine structure can enhance stability and potency against viral targets.
Antimicrobial Properties
The antimicrobial properties of this compound have also been explored. Studies have indicated that compounds with oxazolidine moieties can exhibit activity against various bacterial strains.
Case Study: Antibacterial Activity
Research involving organotin complexes derived from benzoic acids, including those with oxazolidine functionalities, demonstrated antibacterial efficacy against strains like Staphylococcus aureus and Escherichia coli. These complexes were characterized for their structure and biological activity, providing insights into their potential use in treating bacterial infections .
Summary Table of Applications
Comparison with Similar Compounds
Structural Comparison
Heterocyclic Core Variations
- Oxazolidinone vs. Thiazolidinone: 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid contains an oxazolidinone ring (O and N atoms), which enhances hydrogen-bonding capacity and metabolic stability . 4-Thiazolidinone derivatives (e.g., 4-{2-[4-hydroxyphenyl]-4-oxo-1,3-thiazolidin-3-yl}benzoic acid) replace one oxygen with sulfur (S), altering electronic properties and improving antibacterial activity .
- Azetidinone Derivatives: Compounds like 4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid feature a four-membered β-lactam ring, which is more strained and reactive, often leading to potent antimicrobial effects .
Substitution Patterns
- Electron-Withdrawing Groups: Nitro (NO₂) or chloro (Cl) substituents on the aryl ring (e.g., 4-(3-chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)benzoic acid) increase reactivity and enhance interactions with bacterial enzymes . Hydroxyl (OH) or dimethylamino (N(CH₃)₂) groups (e.g., 4-(2-[4-(dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)benzoic acid) improve solubility and modulate target binding .
Antimicrobial Activity
- Thioxothiazolidinone Derivatives: Compounds like (Z)-3-(5-((5-methoxy-1H-indol-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)benzoic acid exhibit broad-spectrum antibacterial and antifungal activity, attributed to the thione (C=S) group’s electrophilic character .
- Oxazolidinones: Primarily used as intermediates in anticoagulants (e.g., rivaroxaban) rather than direct antimicrobial agents .
Enzyme Inhibition
- Factor Xa Inhibition: Rivaroxaban derivatives (e.g., 4-{4-[5(S)-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one) show potent Factor Xa inhibition, crucial for anticoagulant therapy .
Preparation Methods
Formation of Oxazolidinone Ring
The oxazolidinone ring can be formed through the reaction of a carbamate with an appropriate amino alcohol or epoxide in the presence of a base, as described in patent EP1328509B1. This method involves using a lithium cation and a base with a conjugate acid pKa greater than 8.
Attachment to Benzoic Acid Moiety
The attachment of the oxazolidinone ring to the benzoic acid moiety can be achieved through various coupling reactions. However, specific literature detailing this exact step for this compound is limited. Generally, such reactions might involve esterification or amidation strategies.
Analysis and Characterization
Characterization of oxazolidinone derivatives often involves nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. For example, $${}^{1}$$H NMR and $${}^{13}$$C NMR are used to determine the structure and purity of the compounds, while mass spectrometry provides molecular weight confirmation.
Research Findings and Challenges
Research on oxazolidinone derivatives highlights their potential in pharmaceutical applications. However, the synthesis of specific compounds like this compound poses challenges due to the need for efficient coupling reactions and purification methods. Future studies should focus on optimizing these processes to improve yields and purity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid, and how can reaction conditions be optimized for reproducibility?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of the benzoic acid core. Key steps include:
Cyclization : Formation of the oxazolidinone ring via carbamate intermediates under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
Coupling Reactions : Use of EDC/HOBt or DCC-mediated amidation to attach substituents .
-
Optimization : Monitor reaction progress via TLC or HPLC. Purify intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane). Final recrystallization in ethanol/water improves purity (>95%) .
Table 1: Representative Synthetic Conditions
Step Reagents/Conditions Yield (%) Purity (HPLC) Cyclization K₂CO₃, DMF, 80°C 65–70 90% Amidation EDC, HOBt, RT 75–80 95%
Q. How can structural characterization of this compound be performed to confirm regioselectivity?
- Methodological Answer :
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ to identify protons on the oxazolidinone ring (δ 4.2–4.5 ppm) and benzoic acid (δ 12.5 ppm for COOH) .
- X-ray Crystallography : Employ SHELXTL (Bruker AXS) or OLEX2 for structure refinement. Resolve potential disorder in the oxazolidinone ring using constraints in SHELXL .
Advanced Research Questions
Q. How can crystallographic disorder in the oxazolidinone ring be resolved during X-ray analysis?
- Methodological Answer :
- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.
- Refinement : In SHELXL, apply SIMU and DELU restraints to model anisotropic displacement parameters. Partial occupancy modeling may be required for disordered oxygen atoms .
- Table 2: Crystallographic Refinement Parameters
| Parameter | Value |
|---|---|
| Resolution | 0.84 Å |
| R-factor | <5% |
| Disorder Sites | O1 (50% occupancy) |
Q. What strategies mitigate instability of this compound under aqueous conditions?
- Methodological Answer :
- pH Control : Store solutions at pH 4–6 (buffered with citrate) to prevent hydrolysis of the oxazolidinone ring .
- Lyophilization : Freeze-dry the compound with trehalose (1:1 w/w) to enhance shelf life (>12 months at −20°C) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate antibacterial activity?
- Methodological Answer :
-
Derivatization : Synthesize analogs with substitutions at C5 of the oxazolidinone ring (e.g., acetamidomethyl groups) .
-
Bioassays : Test against Staphylococcus aureus (MIC assay) and E. coli (IC₅₀ via broth microdilution). Use linezolid as a positive control .
Table 3: Representative Bioactivity Data
Derivative MIC (μg/mL) S. aureus IC₅₀ (μM) E. coli Parent Compound 2.5 12.3 C5-Acetamido 1.8 8.9
Analytical Method Development
Q. What chromatographic methods resolve degradation products of this compound?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
